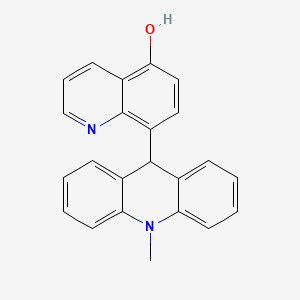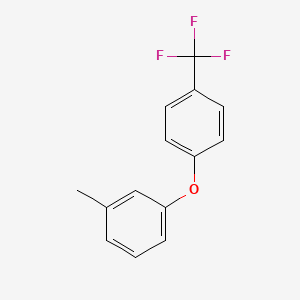
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by a benzene ring substituted with a methyl group at the 1-position and a 4-(trifluoromethyl)phenoxy group at the 3-position. This compound is notable for its unique structural features, which include the trifluoromethyl group known for its electron-withdrawing properties, making it a valuable entity in various chemical applications .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common reagents used in these reactions include halogens, acids, and bases, with conditions varying based on the desired products. Major products formed from these reactions include phenols, alcohols, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(trifluoromethyl)benzene: This compound also contains a trifluoromethyl group but differs in its substitution pattern, leading to variations in reactivity and applications.
1-Methyl-3-phenoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and lower electron-withdrawing effects.
The uniqueness of this compound lies in its combination of a methyl group and a trifluoromethylphenoxy group, which imparts distinct electronic and steric properties, making it highly versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
71558-32-2 |
|---|---|
Molekularformel |
C14H11F3O |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
1-methyl-3-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H11F3O/c1-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)14(15,16)17/h2-9H,1H3 |
InChI-Schlüssel |
HMUKZMBAZJNKDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
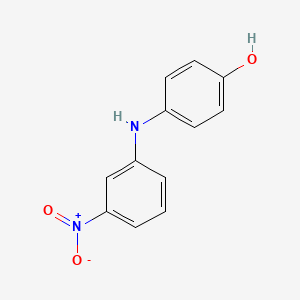

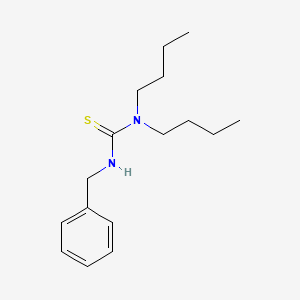
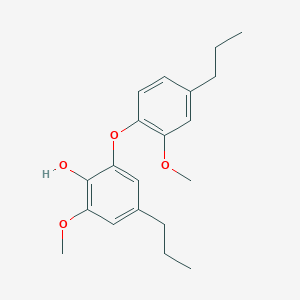

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
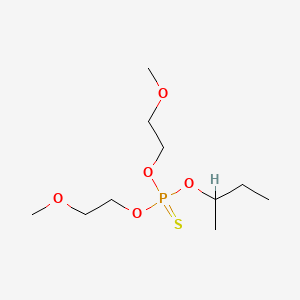
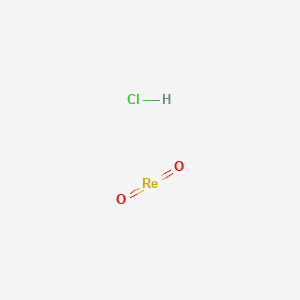

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
